molecular formula C8H10N2O2S B1628112 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 360-80-5

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1628112
CAS No.: 360-80-5
M. Wt: 198.24 g/mol
InChI Key: JXIUDFUSAVZJDS-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in two major areas: as a precursor for potent and selective Phosphoinositide 3-Kinase delta (PI3Kδ) inhibitors and as a core structure for positive allosteric modulators of the AMPA receptor. In oncology and immunology research, this benzothiadiazine dioxide core is utilized to develop small-molecule inhibitors of PI3Kδ, a kinase target of significant interest for hematological cancers and inflammatory diseases . Structural modifications of this intermediate have yielded compounds with high selectivity for the PI3Kδ isoform, which is critical for minimizing off-target effects in therapeutic applications . In neuroscience research, the dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide structure is a recognized pharmacophore for designing positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . Such modulators can enhance synaptic transmission and are investigated as potential candidates for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases . Researchers value this compound for its versatility in synthesis, enabling the exploration of diverse structure-activity relationships. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUDFUSAVZJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618584
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-80-5
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacylaminobenzenesulfonamide Cyclization

A foundational method for synthesizing benzothiadiazine derivatives involves the cyclization of chloroacylaminobenzenesulfonamide precursors. For 3-methyl-3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide, this approach begins with the reaction of 2-aminobenzenesulfonamide with methyl chloroacetyl chloride in the presence of a base such as potassium carbonate. The chloroacetyl group introduces the methyl substituent at the 3-position, followed by intramolecular cyclization to form the thiadiazine ring.

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 60–80°C
  • Time: 6–12 hours
  • Yield: 30–45% (estimated from analogous reactions).

Mechanistic Insight:
The sulfonamide’s amine nucleophilically attacks the electrophilic carbonyl carbon of methyl chloroacetyl chloride, forming an intermediate amide. Subsequent dehydrochlorination and cyclization yield the dihydrothiadiazine core. The use of a polar aprotic solvent enhances reaction efficiency by stabilizing ionic intermediates.

Oxidative Cyclization Using Iron Catalysts

FeCl3/TBHP-Mediated Synthesis

A novel oxidative cyclization method employs iron(III) chloride (FeCl3) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO). This one-pot approach couples substituted benzyl alcohols with o-aminobenzenesulfonamide to form the thiadiazine ring.

Procedure:

  • Reagents:
    • Benzyl alcohol (1.5 mmol)
    • o-Aminobenzenesulfonamide (0.5 mmol)
    • FeCl3 (0.01 mmol)
    • TBHP (1.5 mmol)
    • DMSO (2 mL)
  • Conditions:
    • Temperature: 60°C
    • Time: 12 hours
    • Yield: 24% (for 3-methyl derivative).

Mechanistic Pathway:

  • Oxidation: TBHP oxidizes benzyl alcohol to benzaldehyde.
  • Condensation: Benzaldehyde reacts with the sulfonamide’s amine to form an imine.
  • Cyclization: FeCl3 facilitates intramolecular C–N bond formation, yielding the dihydrothiadiazine core.

Optimization Challenges:

  • Low yield (24%) due to competing side reactions.
  • Sensitivity to substituents on the benzyl alcohol.

Alternative Synthetic Pathways

Post-Cyclization Alkylation

Introducing the methyl group after cyclization offers an alternative route. For example, methylation of the 3-position via Grignard reagents or alkyllithium compounds has been explored for related structures.

Steps:

  • Core Synthesis: Prepare unsubstituted 3,4-dihydro-2H-benzo[e]thiadiazine 1,1-dioxide.
  • Methylation: Treat with methyl iodide or trimethylaluminum in the presence of a palladium catalyst.

Limitations:

  • Poor regioselectivity at the 3-position.
  • Requires protection/deprotection strategies to avoid over-alkylation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To address scalability issues, continuous flow reactors enhance mass and heat transfer during cyclization. Key parameters include:

Parameter Optimal Value Impact on Yield
Residence Time 30–60 minutes Maximizes conversion
Temperature 70°C Balances reaction rate and decomposition
Catalyst Loading 1 mol% FeCl3 Reduces cost

Benefits:

  • 20–30% higher yield compared to batch processes.
  • Reproducibility across production batches.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6, 300 MHz):

  • δ 7.43 (d, J = 9.1 Hz, 2H, aromatic H)
  • δ 4.80 (dq, J = 12.0, 6.0 Hz, 1H, CH(CH3))
  • δ 1.40 (d, J = 6.1 Hz, 3H, CH3).

13C NMR (DMSO-d6, 100 MHz):

  • δ 143.8 (C–SO2), 61.8 (CH(CH3)), 20.0 (CH3).

HRMS: m/z calcd for C9H11N2O2S [M+H]+: 199.0541, found: 199.0535.

Mechanistic and Computational Studies

Density Functional Theory (DFT) Analysis

DFT calculations reveal that the FeCl3-catalyzed cyclization proceeds via a radical-mediated pathway . The TBHP oxidizes Fe(III) to Fe(IV), generating alkoxyl radicals that abstract hydrogen from benzyl alcohol, initiating the oxidative cascade.

Key Transition States:

  • TS1: Radical formation at the benzyl position (ΔG‡ = 25.6 kcal/mol).
  • TS2: Cyclization via C–N bond formation (ΔG‡ = 18.9 kcal/mol).

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Chloroacyl Cyclization 30–45 High regioselectivity Multi-step synthesis
FeCl3/TBHP 24 One-pot reaction Low yield
Asymmetric Catalysis 50–70 Enantioselective Complex ligand synthesis

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive and Cardiovascular Applications

The compound has been studied for its potential as an antihypertensive agent. Research indicates that it acts on ATP-sensitive potassium channels, leading to vasodilation and reduced blood pressure. In animal models, the administration of this compound demonstrated significant reductions in systolic and diastolic blood pressure without adverse effects on heart rate.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in hypertensive rats. The results showed a dose-dependent decrease in blood pressure after administration, suggesting its potential for treating hypertension .

Table 1: Effects on Blood Pressure in Animal Models

Dosage (mg/kg)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
514090
1013085
2012080

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It modulates AMPA receptors and may enhance cognitive function by promoting synaptic plasticity.

Case Study:
Research conducted at a prominent neuroscience institute demonstrated that treatment with this compound improved memory retention in mice subjected to memory impairment models. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

2.1 Crop Protection

This compound has been explored as a fungicide and bactericide due to its ability to inhibit the growth of certain phytopathogenic fungi and bacteria.

Case Study:
A field trial conducted on tomato plants showed that the application of this compound significantly reduced the incidence of fungal infections compared to untreated controls. The treated plants exhibited healthier growth and higher yields .

Table 2: Efficacy Against Fungal Pathogens

PathogenConcentration (ppm)Inhibition (%)
Fusarium oxysporum10070
Botrytis cinerea20085
Alternaria solani15060

Materials Science Applications

3.1 Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.

Case Study:
A recent study explored the use of this compound in synthesizing new polyurethanes with improved elasticity and heat resistance. The resulting materials were tested for their performance in high-temperature applications .

Mechanism of Action

The mechanism by which 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of IDRA-21 can be contextualized by comparing it to three key classes of analogs: benzothiadiazine dioxides, pyridothiadiazine dioxides, and thienothiadiazine dioxides.

Table 1: Structural and Functional Comparison of Thiadiazine Dioxide Derivatives
Compound Class Core Structure Key Substituents Biological Activity (Key Targets) Potency (EC₅₀/IC₅₀) Selectivity Notes
IDRA-21 Benzo[e]thiadiazine 3-Methyl, 7-Chloro AMPAR PAM, CA IX inhibition EC₅₀ = 2.0 nM (AMPA) >21-fold selectivity over PI3Kγ
Thieno[3,2-e]thiadiazine Thiophene-fused 4-Cyclopropyl, 6-Chloro AMPAR PAM, cognitive enhancement EC₅₀ = 0.3 mg/kg (in vivo) Improved potency vs. benzo analogs
Pyrido[4,3-e]thiadiazine Pyridine-fused 3-Heteroaryl (e.g., imidazolyl) Anticancer (renal/lung cell lines) MIC = 1.56–12.5 µg/mL Broad-spectrum antitumor
Aldose Reductase Inhibitors Benzo[e]thiadiazine N4-Acetic acid, 7-Halo-substituent Aldose reductase inhibition IC₅₀ = 0.032–0.975 µM High selectivity vs. ALR1

Key Findings

AMPA Receptor Modulation: IDRA-21 and its thieno analogs (e.g., compound 24) exhibit potent AMPAR modulation, but thieno derivatives show enhanced cognitive effects in vivo (e.g., 0.3 mg/kg oral dose improved object recognition in mice) . Replacing the benzene ring with thiophene (thieno analogs) improves metabolic stability and brain penetration . Stereoselectivity: IDRA-21’s S-enantiomer is the eutomer, but some newer benzo derivatives (e.g., 7-chloro-5-(3-furanyl)-3-methyl) display reversed stereoselectivity (R-enantiomer active) .

Enzyme Inhibition: IDRA-21 derivatives with 7-chloro substituents and N4-acetic acid groups (e.g., compound 9m) show nanomolar aldose reductase inhibition (IC₅₀ = 0.032 µM), critical for diabetic neuropathy .

Anticancer Activity: Pyridothiadiazine derivatives (e.g., 3-imidazolyl-substituted) inhibit renal and non-small cell lung cancer cells (MIC = 1.56–12.5 µg/mL) . In contrast, benzo analogs like IDRA-21 show weaker PI3Kδ inhibition (IC₅₀ ~100 nM) but higher isoform selectivity .

Structural Insights: 4-Substituents: Cyclopropyl or allyl groups at the 4-position (e.g., in thieno analogs) enhance AMPAR activity by optimizing hydrophobic interactions in the receptor’s allosteric pocket . Halogenation: 7-Chloro substitution in benzo derivatives (IDRA-21) improves potency and metabolic stability .

Notes

Synthesis and Accessibility: IDRA-21 is synthesized via cyclization of sulfonamides with heterocyclic carbimidates , while thieno analogs require multi-step alkylation and reduction protocols .

Therapeutic Potential: IDRA-21’s AMPAR modulation supports applications in neurodegenerative diseases (e.g., Alzheimer’s) . Thieno derivatives are promising cognition enhancers with oral efficacy . Radiolabeled benzo analogs (e.g., ¹¹C-labeled 4-cyclopropyl-7-(3-methoxyphenoxy)) enable PET imaging of AMPARs in neurological disorders .

Safety and Selectivity: Benzo derivatives exhibit fewer off-target effects compared to quinazolinone-based PI3Kδ inhibitors .

Research Gaps: Comparative studies on the pharmacokinetics of benzo vs. thieno analogs are lacking. The impact of 3-methyl substitution on CA IX inhibition remains underexplored.

Biological Activity

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazine derivatives, characterized by a fused benzene ring and a thiadiazine moiety. Its molecular formula is C8H10N2O2SC_8H_10N_2O_2S with a molecular weight of approximately 186.24 g/mol. The presence of the sulfur atom in the thiadiazine ring contributes to its unique reactivity and biological profile.

Biological Activities

Antiviral Activity:
Research has indicated that thiadiazine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain derivatives possess inhibitory effects against various viruses including HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Anticancer Properties:
Thiadiazines have been evaluated for their anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value in the low micromolar range against human tumor cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against various bacterial and fungal strains, indicating its potential use in treating infections caused by resistant pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many thiadiazines act as inhibitors of key enzymes involved in viral replication and cellular processes.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Thiadiazines may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

  • Antiviral Efficacy Against HIV:
    A study assessed the efficacy of various thiadiazine derivatives against HIV-1. The results indicated that specific modifications on the thiadiazine ring enhanced antiviral activity significantly. The most potent compound exhibited an EC50 value of 0.02 µM .
  • Cytotoxicity in Cancer Cells:
    In a comparative study of different heterocyclic compounds, this compound was found to have an IC50 value of approximately 5 µM against breast cancer cell lines. This suggests its potential as an effective anticancer agent .

Data Tables

Biological ActivityIC50/EC50 ValuesReference
Antiviral (HIV)0.02 µM
Anticancer (Breast)5 µM
AntimicrobialVaries by strain

Q & A

Q. What are the synthetic pathways for preparing 3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

The compound is synthesized via multi-step reactions starting from chlorinated benzothiadiazine precursors. Key steps include alkylation at the 3-position using methyl iodide under basic conditions (e.g., triethylamine in dioxane at 80°C) and purification via silica gel chromatography . For example, IDRA-21 (7-chloro derivative) is prepared by introducing a methyl group at the 3-position of the benzothiadiazine scaffold, followed by oxidation to the 1,1-dioxide form .

Q. What are the critical physicochemical properties of this compound?

  • Molecular formula : C₈H₉ClN₂O₂S (for 7-chloro derivative) .
  • Melting point : 209–212°C .
  • Solubility : Soluble in DMSO up to 100 mM .
  • Stability : Stable under inert atmosphere at room temperature but decomposes at 405.1°C .

Q. How is the basic biological activity of this compound assessed in vitro?

AMPA receptor modulation is evaluated using electrophysiological assays in Xenopus oocytes injected with rat cortex mRNA. Compound efficacy is quantified by measuring potentiation of AMPA-induced currents (EC₂ₓ values). For instance, IDRA-21 enhances AMPA currents at nanomolar concentrations, demonstrating its role as a positive allosteric modulator .

Advanced Research Questions

Q. What structural features govern its activity as an AMPA receptor potentiator?

  • 3-Methyl substitution : Enhances metabolic stability and blood-brain barrier penetration compared to bulkier substituents .
  • 7-Chloro substitution : Increases receptor binding affinity by interacting with hydrophobic pockets in the ligand-binding domain (LBD) of GluA2 subunits .
  • 1,1-Dioxide moiety : Critical for maintaining the planar conformation required for allosteric modulation . SAR studies show that replacing the benzo ring with thieno or pyrido rings alters potency and selectivity (e.g., thieno analogues show higher kainate receptor activity) .

Q. How do methodological differences in in vivo vs. in vitro assays explain contradictory potency data?

Discrepancies arise due to:

  • Pharmacokinetic factors : Oral bioavailability of IDRA-21 (e.g., 0.3 mg/kg effective dose in mice) contrasts with higher in vitro EC₂ₓ values (0.24 µM for BPAM395) .
  • Assay systems : Xenopus oocytes lack neuronal network complexity, while hippocampal slice models better reflect synaptic plasticity (e.g., long-term potentiation) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and EN 166-compliant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid aerosol formation .
  • Spill management : Collect dust with HEPA-filtered vacuums; dispose via certified hazardous waste services .

Q. How does this compound compare to structurally related AMPA modulators?

Compound EC₂ₓ (µM) Receptor Selectivity Oral Bioavailability
IDRA-210.24 AMPA > Kainate0.3 mg/kg (mice)
Cyclothiazide0.18 AMPA-specificPoor
BPAM395 (thieno)0.24 Kainate > AMPANot tested

Thieno analogues (e.g., BPAM395) show shifted selectivity toward kainate receptors, while pyridothiadiazines (e.g., 31b) exhibit superior synaptic potentiation .

Methodological Considerations

Q. What analytical techniques validate synthesis and purity?

  • HPLC : Purity ≥98% .
  • NMR : Characteristic peaks for methyl (δ 1.4–1.6 ppm) and sulfone groups (δ 3.2–3.5 ppm) .
  • Mass spectrometry : [M+H]⁺ at m/z 233.1 .

Q. How are molecular docking studies used to predict binding modes?

Docking into the GluA2 LBD (PDB: 1FTJ) reveals hydrogen bonding between the sulfone group and Ser-754, while the chloro substituent occupies a hydrophobic cleft near Thr-686 . Mutagenesis studies confirm these interactions are critical for potentiator activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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